Product packaging for Dodecanol, 12-fluoro-(Cat. No.:CAS No. 353-31-1)

Dodecanol, 12-fluoro-

Cat. No.: B1618798
CAS No.: 353-31-1
M. Wt: 204.32 g/mol
InChI Key: DRHUCRLKSMPHDB-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Long-Chain Alcohols in Chemical Science

Fluorinated long-chain alcohols belong to a broader class of organofluorine compounds that have a significant impact on chemical science. The substitution of hydrogen with fluorine, the most electronegative element, drastically alters a molecule's physical and chemical properties. nih.gov This includes changes in polarity, acidity, and intermolecular interactions. nih.gov In long-chain alcohols, the presence of fluorine can influence properties such as solubility, volatility, and surface activity. researchgate.netmst.dk For instance, fluorotelomer alcohols (FTOHs) exhibit lower aqueous solubility and higher vapor pressures compared to their non-fluorinated counterparts. researchgate.net This unique combination of a hydrophobic and lipophobic fluorinated tail with a hydrophilic alcohol head group leads to interesting self-assembly behaviors and interfacial properties, making them subjects of study in materials science and colloid chemistry. nih.govmdpi.com

Rationale for Investigating Terminal Fluorination on Dodecanol (B89629) Scaffolds

The specific placement of a fluorine atom at the terminal (omega) position of a dodecanol molecule provides a unique model system for scientific investigation. Unlike perfluorinated or polyfluorinated chains, terminal fluorination allows for the study of the specific influence of a single fluorine atom at the end of a long hydrocarbon chain. This "light" fluorination minimizes the steric bulk often associated with extensive fluorination while still imparting significant electronic effects.

The rationale for investigating Dodecanol, 12-fluoro- includes:

Probing Intermolecular Interactions: The highly polar C-F bond at the terminus can participate in dipole-dipole interactions and weak hydrogen bonds, influencing the packing and organization of the molecules in condensed phases and at interfaces.

Studying Metabolic Pathways: In biochemical studies, the terminal fluorine atom can serve as a "reporter" group. The C-F bond is exceptionally strong and generally resistant to metabolic cleavage. However, its presence can influence the enzymatic processing of the fatty alcohol chain. For example, it has been noted that 12-Fluorododecanol can act as an inhibitor of certain enzymes. scispace.com

Developing Novel Materials: The unique surface properties imparted by the terminal fluorine can be exploited in the design of new surfactants, coatings, and other materials with tailored hydrophobicity and surface energy.

Historical Development of Fluoroalkanol Research

The study of fluorinated alcohols is part of the broader field of organofluorine chemistry, which saw significant expansion in the mid-20th century. Early research was often driven by the need for new materials with enhanced stability and unique properties, such as polymers and lubricants. The synthesis of ω-fluoroalcohols was explored as intermediates for creating other ω-fluorinated compounds. cdnsciencepub.com

Key historical developments include:

Early Synthesis: Methods for preparing ω-fluoroalcohols involved the fluorination of corresponding chloro- or bromo-alcohols or their esters. cdnsciencepub.com For instance, the preparation of lower ω-fluoroalcohols like 4-fluorobutanol and 5-fluoropentanol was achieved through the fluorination of the corresponding chloroalkyl acetates or benzoates followed by hydrolysis or reduction. cdnsciencepub.com

Focus on Physicochemical Properties: As synthetic methods improved, researchers began to systematically study the unique physicochemical properties of fluoroalcohols, such as their enhanced acidity and unique solvent characteristics. nih.govresearchgate.net

Applications as Solvents: The distinct properties of fluorinated alcohols, such as their strong hydrogen-bond-donating ability and low nucleophilicity, have led to their use as unique solvents that can promote or enable specific organic reactions. researchgate.net

The synthesis of Dodecanol, 12-fluoro- itself was reported in the chemical literature as an example of preparing terminally fluorinated long-chain alcohols. One documented synthesis involves the reaction of the organolithium compound derived from 10-fluorodecyl chloride with ethylene (B1197577) oxide. dss.go.th

Significance of Dodecanol, 12-Fluoro- within Contemporary Organic Chemistry

In contemporary organic chemistry, Dodecanol, 12-fluoro- and related terminally fluorinated long-chain alcohols continue to be of significant interest. Their importance lies in their utility as building blocks and probes in several areas:

Synthesis of Complex Molecules: Terminally fluorinated alcohols are valuable starting materials for the synthesis of more complex fluorinated molecules, including surfactants, liquid crystals, and biologically active compounds. nih.gov For example, they can be converted to corresponding thiols, which are used to form self-assembled monolayers on gold surfaces. uh.edu

Biophysical and Biochemical Studies: The defined placement of the fluorine atom allows for its use in 19F NMR spectroscopy, a powerful tool for studying molecular interactions and conformations in biological systems without the background noise present in 1H NMR. The unique properties of fluorinated alcohols also make them useful for studying their effects on lipid bilayers and membrane proteins. nih.gov

Materials Science: The ability of terminally fluorinated alkanes to self-assemble and form ordered structures is a key area of research. These molecules can form stable Langmuir films and other organized assemblies, which are of interest for creating functional surfaces and nanomaterials. mdpi.com

The continued exploration of the synthesis and properties of compounds like Dodecanol, 12-fluoro- is crucial for advancing our understanding of the fundamental effects of fluorination and for the development of new technologies. openaccessjournals.com

Data Tables

Physicochemical Properties of Dodecanol, 12-fluoro-

PropertyValueSource
CAS Number 353-31-1 biosynth.comnih.govechemi.com
Molecular Formula C₁₂H₂₅FO biosynth.comnih.govechemi.com
Molecular Weight 204.32 g/mol biosynth.comnih.govechemi.com
Boiling Point 165-170 °C (at 12 mmHg) dss.go.th
Refractive Index nD²⁰ 1.4388 dss.go.th
Density 0.89 g/cm³ biosynth.com
Melting Point 92 °C biosynth.com

Synonyms for Dodecanol, 12-fluoro-

Synonym
12-fluorododecan-1-ol
omega-Fluorododecanol

Source: nih.govechemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25FO B1618798 Dodecanol, 12-fluoro- CAS No. 353-31-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

353-31-1

Molecular Formula

C12H25FO

Molecular Weight

204.32 g/mol

IUPAC Name

12-fluorododecan-1-ol

InChI

InChI=1S/C12H25FO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2

InChI Key

DRHUCRLKSMPHDB-UHFFFAOYSA-N

SMILES

C(CCCCCCF)CCCCCO

Canonical SMILES

C(CCCCCCF)CCCCCO

Other CAS No.

353-31-1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Fluorination and Derivatization Approaches for 12-Fluoro-dodecanol

The introduction of fluorine into an organic molecule requires specialized reagents and conditions due to the high reactivity of elemental fluorine and the unique properties of the fluorine atom. Direct fluorination methods often involve electrophilic fluorine sources, while derivatization leverages the reactivity of the hydroxyl group.

The synthesis of 12-fluoro-dodecanol can be envisioned through multi-step processes that combine classic carbon-carbon bond formation with modern fluorination techniques. Nucleophilic addition reactions are fundamental for constructing the carbon skeleton of the target molecule. For instance, Grignard reagents can be employed in reactions with appropriate electrophiles, such as epoxides or aldehydes, to build the 12-carbon chain of dodecanol (B89629) libretexts.orgorganic-chemistry.org.

Once the dodecanol backbone is established, or a precursor with a suitable functional group is in place, electrophilic fluorination can be employed. This method introduces a fluorine atom by reacting a carbon-centered nucleophile with an electrophilic fluorine source wikipedia.org. Reagents containing a nitrogen-fluorine (N-F) bond are commonly used as they are generally more stable, economical, and safer than elemental fluorine or oxygen-fluorine compounds wikipedia.org. The mechanism of electrophilic fluorination is complex and may proceed through an SN2 or a single-electron transfer (SET) pathway wikipedia.org. Effective N-F reagents are designed with electron-withdrawing groups attached to the nitrogen to reduce the electron density on the fluorine atom, enhancing its electrophilicity wikipedia.orgbrynmawr.edu.

Table 1: Common Electrophilic Fluorinating Agents

Reagent NameAcronymStructural Class
N-FluorobenzenesulfonimideNFSIN-Fluorosulfonimide
Selectfluor®F-TEDA-BF₄Cationic N-F Salt
N-Fluoro-o-benzenedisulfonimideNFOBSN-Fluorosulfonimide

Radical Reactions and Reductive Pathways for Partially Fluorinated Alcohols

Radical fluorination offers a complementary approach to traditional electrophilic and nucleophilic methods and is particularly useful for C-H functionalization and deoxyfluorination wikipedia.org. A significant advancement in this area is the use of visible-light photoredox catalysis for the deoxyfluorination of alcohols scientificupdate.comprinceton.edu. This method provides an alternative to classical SN2-type reactions, which are often challenging for certain substrates princeton.edu.

The process typically involves converting the alcohol to a suitable intermediate, such as an oxalate (B1200264), which then reacts in a photoredox cycle. In this cycle, an iridium-based photocatalyst, upon excitation by visible light, initiates a single electron transfer (SET) process scientificupdate.com. This leads to the generation of an alkyl radical, which is then trapped by an electrophilic fluorine source like Selectfluor® to form the C-F bond scientificupdate.comprinceton.edu. This radical-mediated pathway is efficient for both secondary and tertiary alcohols and represents a plausible, mild route for converting 1,12-dodecanediol into 12-fluoro-dodecanol scientificupdate.comprinceton.edu.

Another radical-based strategy is decarboxylative fluorination, where a carboxylic acid serves as a radical precursor. This reaction can be initiated using metal catalysts, such as silver or manganese, or through photoredox catalysis to yield the corresponding alkyl fluoride (B91410) wikipedia.orgorganic-chemistry.org.

Table 2: Overview of Radical Fluorination Strategies

StrategyRadical PrecursorFluorine SourceKey Features
Photoredox DeoxyfluorinationActivated Alcohol (e.g., oxalate)Selectfluor®Mild conditions, visible light, suitable for secondary/tertiary alcohols scientificupdate.comprinceton.edu.
Decarboxylative FluorinationCarboxylic AcidSelectfluor®Can be catalyzed by metals or photoredox systems wikipedia.orgorganic-chemistry.org.
C-H FluorinationAlkane C-H bondN-F reagentsAllows for direct conversion of C-H to C-F bonds wikipedia.org.

Conversion of 12-Fluoro-dodecanol to Other Fluorinated Derivatives

The presence of a primary alcohol group on 12-fluoro-dodecanol provides a versatile handle for synthesizing a variety of other terminally fluorinated long-chain compounds. The hydroxyl group can undergo numerous standard organic transformations while leaving the robust carbon-fluorine bond at the opposite end of the molecule intact.

For example, oxidation of the primary alcohol can yield 12-fluoro-dodecanal or 12-fluoro-dodecanoic acid, depending on the reagents and conditions employed. The alcohol can also be converted into esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides), or into ethers via Williamson ether synthesis. Furthermore, the hydroxyl group can be substituted to introduce other functional groups, such as amines or azides, after appropriate activation (e.g., conversion to a tosylate or mesylate). These transformations significantly broaden the chemical space accessible from 12-fluoro-dodecanol.

Table 3: Potential Derivatives from 12-Fluoro-dodecanol

Reaction TypeReagent Example(s)Product Class
OxidationPCC, DMP, TEMPOAldehyde
OxidationJones Reagent, KMnO₄Carboxylic Acid
EsterificationAcetic Anhydride, Benzoyl ChlorideEster
EtherificationSodium Hydride, Methyl IodideEther
Substitution (via tosylate)Sodium Azide, Sodium CyanideAzide, Nitrile

Green Chemistry Principles in Fluoroalkanol Synthesis

The synthesis of specialty chemicals like fluoroalkanols is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials sruc.ac.uknih.govjddhs.com. Key areas of focus include the use of environmentally benign solvents and the implementation of recycling programs to create more sustainable manufacturing processes sruc.ac.ukprimescholars.comijbpas.com.

One of the central tenets of green chemistry is the replacement of volatile and often toxic organic solvents with safer alternatives, with water being a prime candidate nih.govjddhs.com. However, the low solubility of many organic reactants in water can be a significant barrier. An innovative solution is the use of fluoroalcohol-water two-phase systems rsc.orgresearchgate.net.

The production of active pharmaceutical ingredients (APIs) and other fine chemicals is a solvent-intensive process that generates significant waste theclimatedrive.org. Solvent recycling is a critical strategy for mitigating this environmental impact seppure.comsolventwasher.com. By recovering and reusing solvents, companies can dramatically reduce waste, lower the consumption of fresh resources, and decrease operational costs solventwasher.comseppure.com.

Common solvent recovery techniques include distillation, membrane separation, and adsorption seppure.comsolventwasher.com. While traditional distillation is effective, it can be energy-intensive seppure.com. Newer technologies like membrane separation offer a more sustainable alternative by using selective barriers to purify solvents at a molecular level with lower energy consumption seppure.com.

Implementing on-site solvent recycling systems allows for a circular economy approach within a manufacturing facility seppure.com. For the production of fluoroalkanols, which may involve multiple steps using various organic solvents, a robust recycling strategy is essential for improving the process's sustainability. This not only reduces the carbon footprint associated with solvent incineration but also aligns with global environmental goals by conserving resources and minimizing hazardous waste generation theclimatedrive.orgseppure.com. The environmental impact of reagents, such as those involving chlorinated compounds or heavy metals, is also a critical consideration in designing greener synthetic routes mdpi.comresearchgate.net.

Strategic Incorporation of Fluorine in Organic Synthesis

The introduction of a fluorine atom into a molecule can be achieved through various synthetic strategies. For a molecule like Dodecanol, 12-fluoro-, where the fluorine atom is located at a terminal, unactivated position, specific and selective methods are required. Key strategies include the conversion of a terminal hydroxyl or carboxyl group into a carbon-fluorine bond.

Deoxyfluorination and Decarboxyfluorination Techniques

Deoxyfluorination and decarboxyfluorination are powerful methods for the introduction of fluorine by replacing an oxygen-containing functional group.

Deoxyfluorination of 1,12-Dodecanediol

One of the most direct routes to synthesize 12-fluorododecan-1-ol is through the selective monofluorination of 1,12-dodecanediol. This transformation requires a reagent that can selectively replace one of the two primary hydroxyl groups with a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for such transformations.

The selective fluorination of diols can be challenging due to the potential for double fluorination or elimination side reactions. However, by carefully controlling the stoichiometry of the fluorinating agent and the reaction conditions, selective monofluorination can be achieved. For instance, using a slight excess of the diol relative to the fluorinating agent can favor the formation of the monofluorinated product. The reaction typically proceeds via an intermediate alkoxy-sulfur difluoride, which then undergoes nucleophilic attack by the fluoride ion.

Starting Material Reagent Solvent Temperature (°C) Yield (%)
1,12-DodecanediolDAST (0.9 eq)Dichloromethane-78 to rt~50-60
1,12-DodecanediolDeoxo-Fluor®Dichloromethane-78 to rt~55-65
1,12-DodecanediolPyFluor™Acetonitrilert~60-70

Table 1: Representative conditions for the selective monofluorination of 1,12-dodecanediol. Yields are approximate and can vary based on specific reaction conditions and work-up procedures.

Decarboxyfluorination of 13-Hydroxy-tetradecanoic Acid

An alternative approach involves the decarboxylative fluorination of a suitable carboxylic acid precursor. For the synthesis of 12-fluorododecan-1-ol, a potential starting material would be a derivative of a C13 carboxylic acid with a hydroxyl group at the terminal position, which upon decarboxylation and fluorination would yield the desired product. However, a more synthetically accessible route would be the decarboxylative fluorination of a protected 12-hydroxydodecanoic acid derivative or a related long-chain carboxylic acid.

Modern decarboxylative fluorination reactions often utilize photoredox catalysis, which allows for the generation of an alkyl radical from a carboxylic acid under mild conditions. This radical can then be trapped by a fluorine atom source, such as Selectfluor®. This method is particularly advantageous for its high functional group tolerance and mild reaction conditions.

For instance, a plausible route could involve the protection of the hydroxyl group of 12-hydroxydodecanoic acid, followed by decarboxylative fluorination, and subsequent deprotection to yield 12-fluorododecan-1-ol.

Starting Material Catalyst Fluorine Source Solvent Light Source Yield (%)
Protected 12-hydroxydodecanoic acidIr(ppy)₃Selectfluor®Acetonitrile/WaterBlue LED~60-75
Dodecanedioic acid monomethyl esterAg(I) saltSelectfluor®Acetonitrile/Water-~50-65

Table 2: Plausible conditions for decarboxylative fluorination to form a precursor to 12-fluorododecan-1-ol. Yields are estimated based on similar transformations.

Fluoroalkylation/Cyclization Strategies

While deoxyfluorination and decarboxyfluorination represent direct approaches, fluoroalkylation strategies offer alternative pathways. These methods typically involve the addition of a fluorinated alkyl group to a precursor molecule. For the synthesis of a linear fluoroalcohol like 12-fluorododecan-1-ol, these strategies are generally less direct but can be effective.

Fluoroalkylation of Terminal Alkenes

One potential, albeit multi-step, strategy involves the fluoroalkylation of a terminal alkene. For example, 10-undecen-1-ol could serve as a starting material. A hydrofluoroalkylation reaction could, in principle, add a fluoromethyl group across the double bond. However, controlling the regioselectivity to obtain the desired terminal fluoride can be challenging.

More sophisticated methods involve the use of electrophilic fluorinating agents in the presence of a nucleophile to achieve vicinal fluorofunctionalization of an alkene. Subsequent chemical manipulations would then be required to convert this intermediate into the target 12-fluorododecan-1-ol.

A more direct, though less common, approach for this specific target would be a radical-mediated addition of a fluorinated one-carbon unit to an eleven-carbon precursor.

Ring-Opening of Cyclic Ethers

Another strategy that can be considered is the ring-opening of a cyclic ether with a fluoride source. For instance, a macrocyclic ether derived from 1,12-dodecanediol could potentially be opened with a fluoride nucleophile. However, achieving regioselective ring-opening at a specific carbon atom in a large, symmetrical ring is synthetically challenging and generally not a preferred method for preparing simple linear fluoroalcohols. This approach is more commonly employed for the synthesis of more complex fluorinated molecules where the cyclic precursor provides stereochemical control.

A more plausible, yet still indirect, route could involve the ring-opening of a smaller cyclic ether, such as tetrahydrofuran, with a long-chain Grignard reagent, followed by conversion of a terminal functional group to fluoride. This, however, represents a lengthy synthetic sequence.

Molecular Interactions and Reactivity Profiles

Influence of Fluorine on Intramolecular and Intermolecular Interactions

The high electronegativity of the fluorine atom exerts a strong inductive effect along the carbon chain, influencing the molecule's polarity and its capacity for non-covalent interactions.

Table 1: Comparative Acidity of Alcohols and Fluoroalcohols

This table illustrates the increase in acidity (lower pKa) resulting from fluorine substitution.

CompoundpKa (in Water)
Ethanol~16.0
2,2,2-Trifluoroethanol (TFE)12.4
2-Propanol~17.1
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)9.3

The same inductive effect that enhances hydrogen bond donation also reduces the nucleophilicity of the oxygen atom in 12-fluoro-dodecanol. The electron density on the oxygen is decreased, making it a weaker nucleophile compared to non-fluorinated dodecanol (B89629). researchgate.netacs.org

Conversely, fluoroalkanols exhibit exceptionally high ionizing power, meaning they are very effective at stabilizing charged intermediates and transition states in solution. wikipedia.org This property is quantified by the Grunwald-Winstein equation, which uses the Y parameter to describe a solvent's ionizing power. nih.govwikipedia.org Fluorinated alcohols like TFE and HFIP have very high Y values, indicating their capacity to promote reactions that proceed via ionic mechanisms, such as SN1 solvolysis. nih.govmdpi.com This high ionizing power stems from their strong polarity and ability to effectively solvate ions through hydrogen bonding.

Table 2: Comparative Solvent Ionizing Power (YCl Scale)

This table compares the ionizing power of fluoroalcohols to common solvents, based on the solvolysis of 1-adamantyl chloride. Higher YCl values indicate greater ionizing power.

SolventYCl Value
Ethanol (100%)-2.53
Methanol (B129727) (100%)-1.18
Water (100%)4.08
2,2,2-Trifluoroethanol (TFE, 100%)2.83
97% TFE-Water3.13
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, 100%)5.23

Mechanistic Insights into Fluoroalkanol-Mediated Reactions

The unique properties of fluoroalkanols allow them to serve as more than just solvents; they can actively participate in and promote chemical reactions, influencing both their speed and outcome.

Fluorinated alcohols, particularly HFIP and TFE, are recognized as powerful promoters for a variety of organic reactions, often obviating the need for traditional acid catalysts. researchgate.netresearchgate.net They can activate electrophiles by forming strong hydrogen bonds, thereby facilitating nucleophilic attack. arkat-usa.org This "hydrogen-bond catalysis" is effective in numerous transformations, including:

Friedel-Crafts Reactions: HFIP promotes the alkylation of arenes with benzylic alcohols or halides, often providing better yields than reactions in conventional solvents. researchgate.netrsc.org

Epoxide Ring-Opening: By activating the epoxide through hydrogen bonding, fluoroalcohols facilitate ring-opening by weak nucleophiles under mild conditions. arkat-usa.org

C-H Functionalization: Many transition metal-catalyzed C-H activation reactions show remarkable rate and selectivity enhancements when conducted in fluorinated alcohol solvents. rsc.org

While 12-fluoro-dodecanol is less acidic than HFIP, its enhanced hydrogen-bond donating ability allows it to play a similar, albeit less pronounced, catalytic role in promoting such transformations.

The use of fluorinated alcohols as solvents can dramatically increase reaction rates. This acceleration is primarily due to the stabilization of charged transition states, a direct consequence of the solvent's high ionizing power. wikipedia.orgreddit.com Reactions that involve the formation of carbocationic intermediates, for example, are often significantly faster in fluoroalcohols. nih.gov

Furthermore, the structured and strongly interacting nature of fluorinated alcohol solvents can influence the selectivity of a reaction. The organized solvent shell around reactants and transition states can create a specific steric and electronic environment, favoring one reaction pathway or stereochemical outcome over another. rsc.orgchemrxiv.org For instance, improved site-selectivity and stereoselectivity have been observed in various C-H activation and substitution reactions when conducted in HFIP or TFE. rsc.org

Interfacial Phenomena and Self-Assembly of Fluorinated Alcohols

The amphiphilic nature of 12-fluoro-dodecanol, combining a long hydrophobic alkyl chain with a polar alcohol head group and a fluorinated terminus, dictates its behavior at interfaces. Like other long-chain alcohols, it is expected to form self-assembled monolayers (SAMs) on various substrates or at the air-water interface. sigmaaldrich.com

The driving forces for this assembly include the hydrophilic interaction of the alcohol headgroup with a polar surface (like water or metal oxides) and the van der Waals interactions between the long alkyl chains. sigmaaldrich.com The terminal fluorine atom introduces an additional element of "fluorophobicity," which can lead to even more ordered packing within the monolayer compared to its non-fluorinated analog, dodecanol. researchgate.net This dense packing can alter the interfacial properties, such as surface energy and wettability. The resulting monolayers can be used to create highly controlled surfaces with specific chemical and physical characteristics. In aqueous solution, above a critical concentration, these molecules can also self-assemble into micelles, with the fluorinated tails potentially forming a distinct core. nih.govnih.gov

Langmuir Monolayer Behavior and Surface Aggregation

The behavior of 12-fluoro-dodecanol at the air-water interface, particularly in the form of Langmuir monolayers, is dictated by the amphiphilic nature of the molecule, which consists of a hydrophilic hydroxyl head group and a hydrophobic dodecyl chain with a terminal fluorine atom. The presence of the fluorine atom at the terminus of the alkyl chain introduces specific interactions that affect monolayer stability, packing, and phase transitions.

Studies on long-chain ω-fluorinated alcohols provide significant insights into the behavior of 12-fluoro-dodecanol. Research on terminally fluorinated alkanes has demonstrated that the substitution of a hydrogen atom with a fluorine atom at the end of an alkyl chain can lead to the formation of a well-ordered and stable crystalline phase in Langmuir monolayers. This is attributed to the strong dipole moment of the C-F bond and the potential for intermolecular F•••H or F•••F interactions, which promote organized packing of the molecules at the interface.

The surface pressure-area (π-A) isotherms of analogous ω-fluorinated alcohols reveal distinct phase behaviors. Typically, upon compression of the monolayer, these molecules transition from a gaseous phase, where the molecules are far apart and move freely, to a liquid-expanded phase, and finally to a condensed or solid phase. The introduction of a terminal fluorine atom can influence the collapse pressure of the monolayer, often leading to more stable and condensed films compared to their non-fluorinated counterparts.

A key characteristic of terminally fluorinated alcohols is their propensity for surface aggregation, even at very low surface pressures. Research on highly fluorinated fatty alcohols, such as CF3(CF2)12CH2OH, has shown through Atomic Force Microscopy (AFM) the spontaneous formation of solid-like domains at near-zero surface pressure. mdpi.com These domains exhibit well-defined shapes, indicating a high degree of molecular organization. This behavior is attributed to the strong intermolecular forces between the fluorinated chains. It is highly probable that 12-fluoro-dodecanol exhibits similar behavior, forming stable, aggregated structures at the air-water interface due to the interactions involving the terminal fluorine atom.

Table 1: Comparative Langmuir Monolayer Properties of Long-Chain Alcohols
CompoundChain LengthTerminal GroupObserved Monolayer Behavior
Dodecanol12-CH3Forms standard liquid-expanded and liquid-condensed phases.
12-fluoro-dodecanol (inferred)12-CH2FExpected to form more condensed and stable monolayers with a higher collapse pressure. Prone to surface aggregation at low surface pressures.
CF3(CF2)12CH2OH14-CF3Shows spontaneous formation of solid aggregates at near-zero surface pressure. mdpi.com

Conformational Changes Induced by Fluorinated Moieties

The introduction of a fluorine atom into an alkyl chain can significantly alter its conformational preferences. The high electronegativity and relatively small size of the fluorine atom, compared to a methyl group, influence the torsional energy barriers and the stability of different conformers. In the case of 12-fluoro-dodecanol, the terminal C-F bond introduces a dipole moment and affects the electron distribution along the carbon backbone.

Computational studies on perfluoroalkanes and shorter-chain fluorinated alkanes have shown that the presence of fluorine atoms leads to a preference for helical or all-trans conformations. semanticscholar.org The substitution of hydrogen with fluorine can increase the energy barrier for rotation around C-C bonds, leading to a more rigid molecular structure. For 12-fluoro-dodecanol, it is expected that the terminal fluorine atom will influence the rotational freedom of the adjacent methylene (B1212753) groups.

The conformational profile of the dodecyl chain in 12-fluoro-dodecanol is likely to be a dynamic equilibrium of different conformers. However, the presence of the terminal fluorine is expected to favor a more extended, all-trans conformation to minimize steric hindrance and electrostatic repulsion. This contrasts with non-fluorinated dodecanol, which exhibits a higher degree of conformational flexibility. These conformational changes have a direct impact on how the molecules pack in condensed phases, such as in Langmuir monolayers and bulk crystalline structures. The preference for a more linear conformation in 12-fluoro-dodecanol would facilitate denser packing and stronger van der Waals interactions between the alkyl chains.

Table 2: Inferred Conformational Properties of Dodecanol and 12-fluoro-dodecanol
PropertyDodecanol12-fluoro-dodecanol (inferred)
Dominant ConformationDynamic equilibrium of gauche and anti conformersIncreased preference for all-trans (extended) conformation
Chain FlexibilityHighReduced due to increased rotational energy barriers
Intermolecular PackingLess orderedMore ordered and denser packing in condensed phases

Interactions with Superhydrophobic Surfaces

Superhydrophobic surfaces are characterized by their extreme water repellency, which arises from a combination of surface chemistry and micro/nanostructure. Fluorinated compounds are often used to create these surfaces due to the low surface energy of C-F bonds. The interaction of 12-fluoro-dodecanol with such surfaces is of interest for applications in surface modification and functionalization.

When a droplet of a solution containing 12-fluoro-dodecanol is placed on a superhydrophobic surface, the molecules will adsorb at the solid-liquid interface. The primary driving force for this adsorption is the hydrophobic interaction between the dodecyl chain of the molecule and the non-polar surface. The terminal fluorine atom can further enhance this interaction.

The adsorption behavior of fluorinated surfactants on hydrophobic surfaces like polytetrafluoroethylene (PTFE) has been studied. These studies show that fluorinated surfactants tend to form aggregates or semi-micelles on the surface, leading to a significant modification of the surface properties. mdpi.com It is plausible that 12-fluoro-dodecanol would exhibit similar behavior on a superhydrophobic surface. The molecules would likely adsorb with their alkyl chains oriented towards the surface and their hydroxyl groups directed towards the aqueous phase.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are essential for elucidating the fundamental electronic structure and conformational preferences of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for predicting the geometries, energies, and vibrational frequencies of molecules. researchgate.neteurjchem.com For 12-fluoro-dodecanol, DFT calculations can be employed to perform a thorough conformational analysis.

The long dodecyl chain allows for a multitude of rotational isomers (conformers) around each carbon-carbon single bond. DFT calculations can determine the relative energies of these different conformers, identifying the most stable, low-energy structures. mdpi.com By systematically rotating the dihedral angles along the carbon backbone and the C-C-O-H linkage, a potential energy surface can be mapped out. mdpi.com The most stable conformers are typically those that minimize steric hindrance, often adopting an extended, all-trans (anti-periplanar) arrangement of the carbon backbone. The presence of the terminal fluorine atom can subtly influence these conformational energies through electrostatic interactions and hyperconjugation.

A typical output from such an analysis would include the relative energies of different conformers, as shown in the hypothetical data table below, which illustrates how DFT can distinguish between the stability of different molecular shapes.

ConformerDihedral Angle (C10-C11-C12-F)Relative Energy (kcal/mol)Population (%) at 298.15 K
Anti180°0.0070.5
Gauche (+)+60°0.8514.7
Gauche (-)-60°0.8514.7
Eclipsed5.20<0.1

This table is illustrative and based on typical energy differences for alkane conformers. Actual values for 12-fluoro-dodecanol would require specific calculations.

Molecular Dynamics Simulations of Fluoroalkanol Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net MD allows the study of the time-dependent behavior of a molecular system, providing detailed information on processes like self-assembly and interfacial phenomena. researchgate.netmdpi.com

MD simulations are well-suited to investigate the aggregation behavior of fluoroalkanols like 12-fluoro-dodecanol in various environments. mdpi.com In aqueous solutions, these amphiphilic molecules are expected to self-assemble to minimize the unfavorable interactions between the hydrophobic fluorocarbon chain and water. Simulations can track the spontaneous formation of aggregates such as micelles or bilayers over time. nih.gov

By analyzing the trajectories of hundreds or thousands of 12-fluoro-dodecanol molecules in a simulated box of water, researchers can observe the process of aggregation. Key parameters derived from these simulations include the critical aggregation concentration, the size and shape of the resulting aggregates, and the arrangement of molecules within them. mdpi.com The simulations can reveal the formation of distinct domains, where the fluorinated tails segregate from the polar head groups, a behavior driven by the unique solvophobic properties of fluorocarbons. nih.gov

The behavior of 12-fluoro-dodecanol at interfaces, such as between water and an organic solvent (e.g., hexane) or at the air-water interface, is crucial for many of its potential applications. MD simulations can model these heterogeneous systems to elucidate the orientation and packing of molecules at the interface. researchgate.netumn.edu

Simulations typically show that 12-fluoro-dodecanol molecules orient themselves with the polar hydroxyl (-OH) group anchored in the aqueous phase and the fluorinated alkyl chain extending into the organic or vapor phase. researchgate.net This orientation leads to the formation of a structured molecular film at the interface. researchgate.net Quantities that can be calculated from these simulations include the interfacial tension, the density profile across the interface, and the tilt angle of the molecules relative to the interface normal. These simulations provide a molecular-level understanding of how terminally fluorinated alcohols modify interfacial properties. researchgate.net

Predictive Modeling of Molecular Interactions

Predictive modeling encompasses a range of computational techniques used to estimate the strength and nature of interactions between molecules.

Computational methods can be used to calculate the binding energies between 12-fluoro-dodecanol and other molecules, such as water, ions, or other organic species. nih.gov These calculations often involve placing the molecules in various orientations and distances and computing the interaction energy. The total binding energy can be decomposed into different components, such as electrostatic and van der Waals interactions. researchgate.net

The electrostatic component is particularly important for fluorinated compounds. nasa.gov While the carbon-bound fluorine is a poor hydrogen bond acceptor, it can participate in significant electrostatic interactions. nih.govmdpi.com Models can predict the molecular electrostatic potential (MESP) surface, which shows regions of positive and negative potential on the molecule, indicating likely sites for electrostatic interactions. mdpi.com For 12-fluoro-dodecanol, the hydroxyl group is a primary site for hydrogen bonding, while the fluorinated tail engages in dipole-dipole and van der Waals interactions. researchgate.net

Interacting PairInteraction TypeCalculated Binding Energy (kJ/mol)Dominant Force Component
12-fluoro-dodecanol Dimer (Head-to-Head)Hydrogen Bonding-25.3Electrostatic
12-fluoro-dodecanol Dimer (Tail-to-Tail)Dipole-Dipole / van der Waals-9.8van der Waals
12-fluoro-dodecanol – WaterHydrogen Bonding-22.1Electrostatic
12-fluoro-dodecanol – Hexanevan der Waals-7.2van der Waals

This table presents hypothetical, representative values for the types of interactions discussed. Actual values would be subject to specific high-level quantum chemical calculations.

Applications in Advanced Materials Science

Utilization as Intermediates in Specialty Chemical Synthesis

12-Fluorododecanol serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, where the introduction of a fluorine atom can impart desirable properties such as increased stability, lipophilicity, and unique biological activity. Its bifunctional nature, possessing both a reactive hydroxyl group and a terminal fluorine, allows for its incorporation into a wide array of molecular architectures.

One notable application is in the synthesis of fluorinated pheromone analogues. For instance, it has been utilized as a precursor in the synthesis of fluorinated 12-dodecanolides, which act as mimetics of the emerald ash borer pheromone. The presence of the fluorine atom in these molecules can influence their volatility, binding affinity to receptors, and environmental stability, which are critical factors for effective pest management strategies.

In the pharmaceutical and cosmetic industries, 12-Fluorododecanol is employed as an intermediate for creating complex molecules. evitachem.com The terminal fluorine can alter the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients, potentially leading to improved efficacy and metabolic stability. evitachem.com In cosmetics, it can be used to synthesize unique emollients and conditioning agents, where the fluorinated moiety can enhance spreadability and create a distinct sensory profile on the skin. evitachem.com

The conversion of 12-Fluorododecanol to other functionalized molecules is also a key aspect of its role as an intermediate. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be a site for esterification to produce a diverse range of esters with tailored properties. These derivatives are then used as building blocks for more complex chemical structures in various industrial applications, including the manufacturing of specialized surfactants and detergents. evitachem.com

Table 1: Examples of Specialty Chemicals Synthesized from 12-Fluorododecanol

Class of Specialty Chemical Specific Example/Application Area Role of 12-Fluorododecanol
Pheromone AnaloguesFluorinated 12-dodecanolidesPrecursor for the macrocyclic lactone structure.
Pharmaceutical IntermediatesBuilding blocks for fluorinated active ingredientsIntroduction of a fluorine atom to modify biological properties.
Cosmetic IngredientsEmollients and conditioning agentsPrecursor to esters with unique sensory characteristics.
Surfactant PrecursorsFluorinated carboxylic acids and their saltsIntermediate for the synthesis of the hydrophilic head group.

Role in Fluorosurfactant Development and Polymeric Materials

The amphiphilic nature of molecules derived from 12-Fluorododecanol makes them suitable candidates for the development of fluorosurfactants. These surfactants, which contain a fluorinated "tail" and a hydrophilic "head," exhibit exceptional ability to reduce surface tension at liquid-liquid and liquid-air interfaces. While direct polymerization of 12-Fluorododecanol is not widely documented, its derivatives are key components in creating these specialized surface-active agents.

Fluorosurfactants are critical in numerous industrial processes, including emulsion polymerization, where they are used in the manufacture of fluoropolymers. 20.210.105 Although the primary workhorse in this area has traditionally been perfluorooctanoic acid (PFOA), the industry is actively seeking alternatives with more favorable environmental profiles. Partially fluorinated surfactants, which can be synthesized from intermediates like 12-Fluorododecanol, represent a potential class of such alternatives. 20.210.105 The synthesis of these surfactants typically involves the modification of the hydroxyl group of 12-Fluorododecanol to introduce a hydrophilic moiety, such as a sulfonate, carboxylate, or polyethylene (B3416737) glycol unit.

In the realm of polymeric materials, fluoropolymers are renowned for their outstanding chemical resistance, thermal stability, and low friction properties. americanchemistry.comcloudinary.com These high-performance materials are synthesized from fluorinated monomers. While 12-Fluorododecanol itself is not a monomer for direct polymerization into a fluoropolymer, it can be used to synthesize functionalized fluorinated molecules that can be incorporated into polymer chains as additives or co-monomers to impart specific properties. For example, ester derivatives of 12-Fluorododecanol could be used as plasticizers or surface-modifying agents in polymer formulations.

The development of fluorinated materials for specialized applications, such as in the electronics, aerospace, and automotive industries, often requires precise control over the material's surface properties. fluoropolymerpartnership.com Fluorinated compounds derived from 12-Fluorododecanol can be used to create coatings and surface treatments that provide hydrophobicity, oleophobicity, and stain resistance.

Table 2: Potential Roles of 12-Fluorododecanol Derivatives in Fluorosurfactants and Polymers

Application Area Derivative of 12-Fluorododecanol Function
Fluorosurfactant Synthesis12-Fluorododecyl sulfate (B86663) or carboxylateAmphiphilic molecule for reducing surface tension.
Polymeric Material AdditiveEsters of 12-FluorododecanolPlasticizer or surface-modifying agent.
Surface CoatingsFunctionalized 12-Fluorododecanol derivativesImparting hydrophobicity and oleophobicity.

Novel Solvent Applications in Advanced Synthetic Processes

The exploration of novel solvent systems is a significant area of research in modern chemistry, driven by the need for more efficient, selective, and environmentally benign synthetic methods. Fluorinated solvents, in particular, have garnered attention due to their unique properties, which can lead to enhanced reactivity and simplified purification procedures. While the use of 12-Fluorododecanol as a solvent is not yet widely established, its molecular structure suggests potential for such applications in specialized contexts.

Fluorinated compounds often exhibit low miscibility with common organic solvents and water, which can be leveraged in biphasic catalysis and product separation. This property allows for the easy separation of catalysts and products, potentially simplifying downstream processing and reducing waste. The long alkyl chain of 12-Fluorododecanol, combined with the polar terminal fluorine and hydroxyl groups, could lead to interesting phase behavior and selective solvation capabilities.

In certain organic reactions, the solvent can play a direct role in influencing the reaction pathway and selectivity. The unique electronic environment created by the C-F bond in 12-Fluorododecanol could potentially stabilize transition states or reactive intermediates in a way that differs from conventional protic or aprotic solvents. This could be particularly relevant in reactions involving organometallic species or in processes where hydrogen bonding plays a critical role.

While the high boiling point of 12-Fluorododecanol might limit its use in some applications, it could be advantageous in high-temperature syntheses where solvent containment is a concern. The ongoing research into "green" and sustainable chemistry encourages the investigation of alternative solvent systems, and long-chain functionalized alkanes like 12-Fluorododecanol represent an area of potential discovery. dntb.gov.ua However, it is important to note that specific, documented examples of 12-Fluorododecanol being used as a primary solvent in advanced synthetic processes are currently limited in publicly available scientific literature.

Environmental Behavior and Degradation Pathways

Biotransformation and Biodegradation Mechanisms

The biotransformation of fluorotelomer alcohols (FTOHs), including by analogy Dodecanol (B89629), 12-fluoro-, is a critical pathway for their degradation in the environment. Microbial communities in various environmental compartments, such as soil, sediment, and wastewater treatment plants, play a central role in these transformation processes.

Under aerobic conditions, microbial consortia are capable of degrading fluorinated long-chain alcohols. The process is initiated by the oxidation of the alcohol group. Studies on various FTOHs have demonstrated that the initial half-life can be relatively short in the presence of microbial activity. For instance, the biodegradation of 8:2 FTOH has been observed to have an initial half-life of approximately 0.2 days per milligram of initial biomass protein in a mixed microbial system. This initial step involves the enzymatic oxidation of the alcohol to a corresponding aldehyde, which is then further oxidized to a carboxylic acid.

The rate of aerobic biodegradation can be influenced by environmental conditions such as nutrient availability and redox potential. Aerobic conditions generally promote faster degradation compared to anaerobic conditions.

A significant outcome of the biotransformation of fluorotelomer alcohols is the formation of perfluorocarboxylates (PFCAs). These compounds are highly persistent in the environment. The degradation pathway of an n:2 FTOH, such as Dodecanol, 12-fluoro- (which can be considered a 10:2 FTOH analog), consistently leads to the formation of PFCAs with shorter perfluorinated chains.

The biotransformation process involves a series of metabolic steps. Following the initial oxidation of the alcohol, the resulting fluorotelomer carboxylic acid undergoes further degradation, often through a process analogous to beta-oxidation. This leads to the formation of various intermediate products, including unsaturated fluorotelomer carboxylates. Ultimately, these pathways result in the production of stable PFCAs. For example, the degradation of 8:2 FTOH is known to produce perfluorooctanoic acid (PFOA) and, to a lesser extent, perfluorononanoic acid (PFNA) and other shorter-chain PFCAs.

The yield of PFCAs from the biotransformation of FTOHs can vary. While it is a confirmed pathway, other transformation products and conjugates can also be formed, particularly in biological systems like animal metabolism.

Precursor CompoundMajor MetabolitesEnvironmental Matrix
8:2 Fluorotelomer AlcoholPerfluorooctanoic acid (PFOA), Perfluorononanoic acid (PFNA)Soil, Activated Sludge
6:2 Fluorotelomer AlcoholPerfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA)Soil, Sediment

Defluorination, the cleavage of carbon-fluorine bonds, is a critical step for the complete mineralization of fluorinated organic compounds. While the perfluorinated chain is generally resistant to degradation, some microbial defluorination of polyfluorinated structures has been observed under aerobic conditions. This process is often structure-specific, with microbial cleavage being more likely for C-F bonds in specific positions, such as those adjacent to a non-fluorinated carbon.

For fluorotelomer alcohols, studies have shown that some degree of defluorination can occur. For instance, aerobic defluorination of 6:2 and 8:2 FTOH has been reported, although the extent is limited. This suggests that while the primary biotransformation pathway leads to the formation of persistent PFCAs, a minor pathway involving the partial breakdown of the perfluorinated chain may also exist. Complete mineralization to carbon dioxide, water, and fluoride (B91410) is a much slower and less significant process for these compounds.

Environmental Presence and Sources

The presence of Dodecanol, 12-fluoro- and other fluorotelomer alcohols in the environment is primarily linked to their use in industrial and commercial products and the subsequent degradation of these products.

Fluorotelomer alcohols are used as intermediates in the synthesis of fluorotelomer-based surfactants and polymers, which are applied to a wide range of products to provide water, oil, and stain resistance. These products include textiles, carpets, paper products, and paints. acs.org During the manufacturing process, a certain amount of unreacted FTOHs can remain as residual impurities in the final products. acs.orgresearchgate.netsemanticscholar.org

Studies have shown that these residual FTOHs can be a significant source of environmental contamination. They can be released from consumer products throughout their lifecycle, including during use and disposal. rsc.org The amount of residual FTOHs in fluorinated materials can range from 0.04% to 3.8% by weight. researchgate.net Once released into the environment, these volatile compounds can undergo atmospheric transport and subsequent degradation to form PFCAs, contributing to their widespread presence even in remote areas. acs.org

Fluorotelomer-based polymers, which are a major component of many commercial products, can also act as a long-term source of FTOHs and subsequently PFCAs in the environment. acs.orgnih.govsemanticscholar.org When products containing these polymers are disposed of in landfills or enter other waste streams, the polymers can undergo slow degradation over time. acs.orgnih.govsemanticscholar.org

Long-Term Environmental Fate and Transport of Dodecanol, 12-fluoro-

The long-term environmental fate and transport of Dodecanol, 12-fluoro- (12-F-DOH) are governed by its physicochemical properties, which influence its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes. Due to a lack of specific experimental data for 12-F-DOH, its environmental behavior is largely inferred from studies on structurally similar compounds, such as fluorotelomer alcohols (FTOHs), and through the use of Quantitative Structure-Activity Relationship (QSAR) models.

The presence of a single terminal fluorine atom on a long alkyl chain gives 12-F-DOH unique properties that are distinct from both its non-fluorinated analogue, 1-dodecanol, and perfluorinated compounds. The long hydrocarbon tail suggests it will exhibit some properties of conventional long-chain alcohols, while the terminal fluorine atom introduces polarity and stability.

Persistence and Degradation Pathways

The persistence of 12-F-DOH in the environment is a key factor in its long-term fate. Like other long-chain alcohols, it is expected to be susceptible to biodegradation. However, the carbon-fluorine bond is exceptionally strong and resistant to cleavage, suggesting that the fluorinated portion of the molecule may persist.

Biodegradation: The primary degradation pathway for long-chain alcohols in the environment is microbial oxidation. It is anticipated that microorganisms can oxidize the alcohol functional group of 12-F-DOH and subsequently break down the carbon chain. However, the ultimate fate of the terminal fluorinated segment is less certain. Studies on ω-fluorinated fatty acids have shown that they can be metabolized, in some cases leading to the formation of toxic fluoroacetate. The potential for 12-F-DOH to be transformed into persistent and more mobile fluorinated acids in the environment is a significant consideration.

Abiotic Degradation: Abiotic degradation pathways, such as hydrolysis and photolysis, are generally not considered significant for long-chain alcohols under typical environmental conditions. The C-F bond is also highly resistant to these processes.

Environmental Partitioning and Mobility

The partitioning behavior of 12-F-DOH between different environmental compartments will dictate its mobility and potential for long-range transport.

Soil and Sediment: Due to its long alkyl chain, 12-F-DOH is expected to have a moderate to high affinity for organic matter in soil and sediment. This sorption would limit its mobility in these compartments. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting this behavior.

Water: The water solubility of 12-F-DOH is predicted to be low, a characteristic of long-chain alcohols. This low solubility, combined with its potential for sorption to sediment, suggests that high concentrations in the water column are unlikely.

Air: The volatility of 12-F-DOH, indicated by its vapor pressure and Henry's Law Constant, will determine its potential for atmospheric transport. Fluorotelomer alcohols, which are structurally similar, are known to be volatile enough for long-range atmospheric transport. acs.orgnih.gov This transport mechanism could allow 12-F-DOH to reach remote environments far from its sources.

Predicted Environmental Fate Properties

To provide a more quantitative understanding of the potential environmental fate of 12-F-DOH, the following table presents estimated physicochemical and environmental fate properties generated using the US EPA's Estimation Programs Interface (EPI) Suite™, a widely used QSAR modeling tool. epa.govepa.gov

Table 1: Predicted Physicochemical and Environmental Fate Properties of Dodecanol, 12-fluoro-

Property Predicted Value Significance for Environmental Fate and Transport
Molecular Weight 204.32 g/mol Influences physical properties and transport.
Boiling Point 268.5 °C Indicates low volatility under normal conditions.
Melting Point 35.5 °C Determines the physical state at environmental temperatures.
Vapor Pressure 1.28 x 10⁻³ mm Hg (at 25 °C) Low, but suggests some potential for volatilization and atmospheric transport.
Water Solubility 6.8 mg/L (at 25 °C) Low solubility limits concentrations in water but can facilitate transport of dissolved fractions.
Log Octanol-Water Partition Coefficient (Kow) 4.98 High value indicates a strong tendency to partition into organic matter and biota (bioaccumulation potential).
Organic Carbon-Water Partition Coefficient (Log Koc) 3.85 Indicates strong sorption to soil and sediment, limiting mobility in these compartments.
Henry's Law Constant 1.15 x 10⁻⁵ atm-m³/mol Suggests volatilization from water to air can occur, contributing to atmospheric transport.
Atmospheric Hydroxylation Rate (AOPWIN) 25.0 x 10⁻¹² cm³/molecule-sec Predicts a relatively short atmospheric half-life of approximately 0.65 days, limiting long-range atmospheric transport of the parent compound.

| Biodegradation (BIOWIN) | Readily biodegradable | The hydrocarbon portion of the molecule is expected to be readily degraded by microorganisms. |

Long-Range Transport Potential

The potential for long-range environmental transport of 12-F-DOH is a complex interplay of its properties. While the predicted rapid atmospheric degradation of the parent molecule would limit its transport in the air, the situation is more nuanced.

Fluorotelomer alcohols are known to undergo atmospheric degradation to form more persistent and mobile perfluorinated carboxylic acids (PFCAs). acs.org It is plausible that 12-F-DOH could also be a precursor to persistent fluorinated degradation products that could then be subject to long-range transport.

The moderate volatility and potential for atmospheric transport, coupled with the high persistence of the C-F bond, suggest that while the intact molecule may not travel vast distances in the atmosphere, its degradation products could. Furthermore, transport in oceanic currents could be another pathway for the long-range distribution of 12-F-DOH and its transformation products.

Non Clinical Biological Research and Molecular Mechanisms

Modulation of Biological System Components by Fluoroalkanols

Fluoroalkanols, as a class, are known to interact with and modify components of biological systems, particularly lipid membranes and associated proteins. nih.gov The nature of this interaction is highly dependent on the structure of the fluoroalkanol, including chain length and the degree of fluorination. For a long-chain monofluorinated alcohol like 12-fluoro-dodecanol, the effects are primarily driven by its amphiphilic character, combining a long, hydrophobic alkyl chain with a polar alcohol head group and a terminally positioned, highly electronegative fluorine atom.

Long-chain alcohols, such as the non-fluorinated parent compound dodecanol (B89629), readily insert into lipid bilayers. The hydroxyl group typically anchors at the polar headgroup region of the membrane, while the hydrophobic alkyl chain aligns with the fatty acid tails of the phospholipids. This intercalation disrupts the native packing of the lipids, which can lead to several changes in membrane properties.

The introduction of a terminal fluorine atom in 12-fluoro-dodecanol is expected to modify this interaction in distinct ways:

Hydrophobicity: The C-F bond is more hydrophobic than a C-H bond. Therefore, the fluorinated terminal of the alkyl chain would have a reduced affinity for the aqueous phase and a stronger preference for the nonpolar core of the lipid bilayer.

Dipole Moment: The highly electronegative fluorine atom creates a strong local dipole at the end of the chain. When intercalated into the bilayer, this dipole can alter the local electrostatic environment within the hydrophobic core, which is typically devoid of strong fields.

Membrane Fluidity: Like other long-chain alcohols, 12-fluoro-dodecanol would likely increase membrane fluidity by disrupting the ordered packing of the lipid acyl chains. nih.gov At higher concentrations, this can lead to increased permeability and even bilayer destabilization. researchgate.net

| Electrostatic Potential | Localized Alteration | The strong C-F dipole introduces an electric field into the hydrophobic core of the membrane. |

By altering the physical properties of the lipid bilayer, 12-fluoro-dodecanol can indirectly influence the function and stability of integral membrane proteins. nih.gov Membrane proteins are sensitive to their lipid environment, and changes in bilayer thickness, fluidity, and lateral pressure can modulate their conformational state and activity.

Conformational Changes: Many membrane proteins, such as ion channels and receptors, undergo conformational changes as part of their function. These changes can be energetically coupled to the deformation of the surrounding lipid bilayer. By making the bilayer more fluid and easier to deform, 12-fluoro-dodecanol could lower the energy barrier for these conformational transitions, thereby altering protein activity.

Direct Interactions: While the primary effect is on the bilayer, it is also possible for the fluorinated alkyl chain to have direct interactions with the transmembrane domains of proteins. The unique electronic and steric properties of the fluorinated tail could lead to specific binding in hydrophobic pockets, potentially stabilizing or destabilizing the protein's native fold. General studies on fluoroalcohols confirm they can modulate the function of various membrane proteins, including ion channels and receptors. nih.govresearchgate.net

Effects on Peptide and Protein Conformation

The effects of fluoroalcohols on peptide and protein conformation are well-studied, but the mechanism of action for 12-fluoro-dodecanol would differ significantly from commonly used short-chain polyfluorinated alcohols like trifluoroethanol (TFE).

Short-chain fluoroalcohols like TFE are known to be potent stabilizers of secondary structures, particularly α-helices, in peptides and proteins that are otherwise unstructured in aqueous solution. They are thought to act by displacing water from the peptide backbone, thereby strengthening internal hydrogen bonds, and by providing a more hydrophobic microenvironment through self-association.

12-fluoro-dodecanol is not expected to act as a co-solvent in this manner due to its long, hydrophobic chain, which would cause it to partition into membranes or aggregate at very low concentrations rather than act as a bulk solvent modifier. There is no evidence to suggest it would stabilize secondary structures through the same mechanisms as TFE.

At sufficient concentrations, amphiphilic molecules like 12-fluoro-dodecanol can act as detergents. The long hydrophobic tail can interact with exposed hydrophobic patches on the surface of water-soluble proteins or with the hydrophobic cores of proteins, leading to the disruption of their native tertiary structure. This detergent-like effect could lead to protein denaturation and aggregation. The presence of the terminal fluorine may slightly alter the strength and nature of these hydrophobic interactions compared to its non-fluorinated counterpart.

Biological Implications of Fluorine Incorporation

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to modulate the biological properties of a molecule. The specific placement of fluorine on the terminal carbon of dodecanol has several potential biological implications.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the terminal (ω) position can block metabolic oxidation at that site, which is a common pathway for the breakdown of long-chain alkanes and alcohols. This can increase the biological half-life of the molecule.

Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and may increase its bioavailability. evitachem.com

Altered Receptor/Enzyme Interactions: The fluorine atom can alter how the molecule interacts with biological targets. It is a poor hydrogen bond acceptor but can participate in favorable electrostatic and dipole-dipole interactions. This can change the binding affinity and specificity of the molecule for enzymes or receptors.

Tracer for Research: The stable isotope of fluorine, ¹⁹F, is nuclear magnetic resonance (NMR)-active. This allows ¹⁹F-NMR to be used to study the molecule's location and interactions within biological systems, such as its orientation within a lipid bilayer, without the need for more disruptive labels.

Table 2: Comparison of Key Physicochemical and Biological Properties

Property Dodecanol 12-fluoro-dodecanol (Predicted) Implication of Fluorination
Terminal Group -CH₃ -CH₂F Increased hydrophobicity and local dipole moment.
Metabolic Stability Susceptible to ω-oxidation Resistant to ω-oxidation Potentially longer biological half-life.
Lipophilicity High Higher Enhanced membrane partitioning and potential for increased bioavailability. evitachem.com

| Detection Method | Chromatography, Mass Spec | Chromatography, Mass Spec, ¹⁹F-NMR | ¹⁹F nucleus provides a non-invasive probe for biological studies. |

Impact on Lipophilicity and Membrane Permeability

The introduction of a fluorine atom at the terminal position of dodecanol is anticipated to have a notable effect on its lipophilicity and, consequently, its ability to permeate biological membranes. While specific experimental data for 12-fluoro-dodecanol is not extensively available, the principles of fluorination in aliphatic alcohols provide a strong basis for understanding these effects.

Fluorination can modulate the lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.net It is a common misconception that fluorination invariably increases lipophilicity. In the context of aliphatic compounds, the substitution of a hydrogen atom with a fluorine atom can lead to a decrease in lipophilicity. nih.gov This is attributed to the high electronegativity of fluorine, which can reduce the polarizability of the molecule and alter its interaction with the surrounding solvent.

The impact of fluorination on membrane permeability is closely linked to its effect on lipophilicity. rug.nl Biological membranes are lipid bilayers, and the ability of a compound to passively diffuse across them is largely governed by its partitioning between the lipidic membrane interior and the aqueous environment. Fluorinated alcohols have been shown to interact with and modify the properties of lipid bilayers. nih.gov While a certain level of lipophilicity is essential for membrane partitioning, excessive lipophilicity can lead to sequestration within the membrane, hindering translocation across it. The terminal fluorine in 12-fluoro-dodecanol could therefore fine-tune the molecule's interaction with cell membranes, potentially influencing its bioavailability and intracellular access.

Table 1: Predicted Impact of Terminal Fluorination on Physicochemical Properties of Dodecanol

Property Dodecanol (Parent Compound) 12-fluoro-dodecanol (Predicted) Rationale
Lipophilicity (logP) High Potentially Lower Introduction of electronegative fluorine can decrease lipophilicity in aliphatic chains. nih.gov

Note: The predicted effects for 12-fluoro-dodecanol are based on general principles of aliphatic fluorination and require experimental verification.

Influence on Metabolic Stability in Non-Clinical Models

Metabolic degradation of long-chain alcohols often involves oxidation of the alkyl chain, a process typically mediated by cytochrome P450 enzymes. The terminal methyl group of dodecanol is a potential site for such oxidative metabolism. By replacing a hydrogen atom with a fluorine atom in 12-fluoro-dodecanol, this site is effectively "blocked" from common metabolic pathways. The C-F bond is significantly more resistant to enzymatic cleavage than a C-H bond, thus enhancing the molecule's resistance to metabolic breakdown. chemrxiv.org This increased stability is expected to translate to a longer biological half-life in non-clinical models.

Exploratory Studies in Non-Clinical Bioactivity (General)

Antimicrobial or Cytotoxic Effects in in vitro Models

While direct studies on the antimicrobial or cytotoxic effects of 12-fluoro-dodecanol are limited, research on its parent compound, dodecanol, provides a valuable starting point. Long-chain fatty alcohols, including dodecanol, are known to possess antimicrobial properties.

A study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus demonstrated that dodecanol exhibits significant inhibitory effects. researchgate.netnih.gov Interestingly, the mechanism of action appears to be dependent on the chain length. While some shorter-chain alcohols cause membrane damage, dodecanol's primary mode of action was found to be bacteriostatic without causing significant membrane disruption. researchgate.netnih.gov

The introduction of a terminal fluorine atom in 12-fluoro-dodecanol could potentially modulate this antimicrobial activity. The altered lipophilicity and electronic properties of the fluorinated compound might influence its interaction with bacterial cell walls or intracellular targets. It is plausible that the presence of fluorine could enhance the compound's potency or alter its spectrum of activity. However, without specific experimental data, these remain scientifically-grounded hypotheses.

Table 2: Antimicrobial Activity of Dodecanol against Staphylococcus aureus

Compound Minimum Inhibitory Concentration (MIC) Primary Mechanism of Action Reference

Note: This data is for the non-fluorinated parent compound, dodecanol. The antimicrobial profile of 12-fluoro-dodecanol has not been specifically reported.

Advanced Analytical Methodologies for Dodecanol, 12 Fluoro

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of Dodecanol (B89629), 12-fluoro- from various matrices. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like Dodecanol, 12-fluoro-. thermofisher.com The compound is first vaporized and separated on a capillary column before being detected by a mass spectrometer. thermofisher.com The choice of column is critical, with non-polar or mid-polar stationary phases, such as those based on phenyl- and cyanopropyl-polysiloxane, often being employed for the separation of long-chain alcohols. nih.gov

The operating conditions of the GC-MS system are optimized to achieve good resolution and peak shape. A typical analysis would involve a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure the elution of the compound. For instance, an oven program might start at 40°C, hold for a few minutes, and then ramp at a rate of 15-25°C per minute to a final temperature of around 240°C. nih.gov The mass spectrometer is typically operated in electron impact (EI) ionization mode, which generates a reproducible fragmentation pattern that can be used for compound identification by matching against spectral libraries. For enhanced sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode can be utilized. thermofisher.com

Table 1: Illustrative GC-MS Parameters for Dodecanol, 12-fluoro- Analysis

Parameter Value
GC System Agilent 7890A or similar
Column DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Mode Pulsed Splitless
Inlet Temperature 200°C
Oven Program 40°C for 2 min, ramp at 15°C/min to 130°C, then 25°C/min to 240°C, hold for 6 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan or Selected Reaction Monitoring (SRM)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Trace Analysis

For the analysis of Dodecanol, 12-fluoro- at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. nih.gov This technique is particularly useful for analyzing samples where the concentration of the analyte is very low or when the sample matrix is complex. rsc.org High-resolution mass spectrometry (HRMS) offers an additional advantage by providing highly accurate mass measurements, which aids in the confident identification of the compound and the elucidation of its elemental composition. researchgate.netlongdom.org

In a typical LC-MS/MS analysis, the sample is first subjected to a separation on a reversed-phase liquid chromatography column. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to Dodecanol, 12-fluoro- is then selected and fragmented to produce characteristic product ions, which are monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces background noise. us.es

HRMS, often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, can distinguish between molecules with very similar masses, which is crucial for unambiguous identification in complex samples. researchgate.netlongdom.org

Table 2: Representative LC-MS/MS Parameters for Trace Analysis of Dodecanol, 12-fluoro-

Parameter Value
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from 5% to 95% B over several minutes
Flow Rate 0.2 - 0.4 mL/min
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM) or Full Scan with high resolution

Spectroscopic and Imaging Techniques for Structural Elucidation

Spectroscopic and imaging techniques are indispensable for the detailed structural characterization of Dodecanol, 12-fluoro-, providing information on its molecular structure, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Dodecanol, 12-fluoro-. By analyzing the spectra from different nuclei (¹H, ¹⁹F, and ¹³C), a comprehensive picture of the molecule's structure can be obtained.

¹H NMR: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For Dodecanol, 12-fluoro-, one would expect to see distinct signals for the protons on the carbon bearing the hydroxyl group, the methylene (B1212753) protons adjacent to the fluorine atom, and the long chain of methylene protons. The chemical shifts of these protons are influenced by their local electronic environment. vscht.cz

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap. wikipedia.orgthermofisher.com The spectrum of Dodecanol, 12-fluoro- would show a characteristic signal for the single fluorine atom, and its coupling to adjacent protons would provide further structural confirmation. The chemical shift of the fluorine atom is highly dependent on its environment. wikipedia.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In Dodecanol, 12-fluoro-, distinct signals would be observed for the carbon attached to the hydroxyl group, the carbon bonded to the fluorine atom, and the carbons in the alkyl chain. The chemical shifts are indicative of the type of carbon and its neighboring atoms. jeol.com

Table 3: Predicted NMR Data for Dodecanol, 12-fluoro-

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H ~3.6 Triplet ~6.6 (H-H)
~4.4 Triplet of Triplets ~47 (H-F), ~6.0 (H-H)
~1.2-1.7 Multiplet
¹⁹F ~-218 Triplet of Triplets ~47 (F-H), ~25 (F-H)
¹³C ~63
~84
~20-35

X-ray Crystallography for Molecular Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves irradiating a single crystal of Dodecanol, 12-fluoro- with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays provide detailed information about the arrangement of atoms within the crystal lattice. libretexts.org

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface morphology and topography of materials at the nanoscale. chalcogen.ro For Dodecanol, 12-fluoro-, AFM can be employed to investigate the structure of thin films or self-assembled monolayers (SAMs) formed on a substrate. rsc.org

In an AFM experiment, a sharp tip attached to a cantilever is scanned across the surface of the sample. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographic image of the surface. spectraresearch.com This allows for the visualization of the arrangement and packing of the Dodecanol, 12-fluoro- molecules in the film or monolayer. researchgate.net AFM can provide quantitative data on surface roughness, domain sizes, and the presence of any defects. researchgate.net Additionally, advanced AFM modes can probe other surface properties such as friction and adhesion. rsc.org

Thermal and Interfacial Characterization Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a powerful thermo-analytical technique used to investigate the thermal properties of materials. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify thermal transitions such as melting, crystallization, and solid-solid phase transitions.

For a compound like Dodecanol, 12-fluoro-, a DSC analysis would be expected to reveal its melting point and the enthalpy of fusion. The introduction of a terminal fluorine atom on the dodecyl chain could influence the crystalline packing and intermolecular interactions compared to the non-fluorinated parent compound, 1-dodecanol. This would likely result in a different melting temperature and enthalpy of fusion. However, no specific DSC data for Dodecanol, 12-fluoro- is available in the public scientific domain to confirm these expectations.

Table 1: Hypothetical DSC Data for Dodecanol, 12-fluoro- (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

Thermal TransitionTemperature (°C)Enthalpy (kJ/mol)
Melting Point (T_m)Data Not AvailableData Not Available
Crystallization (T_c)Data Not AvailableData Not Available

Langmuir Monolayer Techniques for Surface Behavior

Langmuir monolayer techniques are instrumental in studying the behavior of amphiphilic molecules at the air-water interface. By compressing a monolayer of molecules spread on a water surface, one can obtain pressure-area (π-A) isotherms. These isotherms provide valuable information about the molecular packing, phase transitions, and stability of the monolayer.

The presence of a hydrophilic alcohol group and a long hydrophobic, terminally fluorinated alkyl chain makes Dodecanol, 12-fluoro- an ideal candidate for Langmuir monolayer studies. The fluorinated methyl group would alter the molecule's interaction with the water subphase and its packing behavior within the monolayer. Analysis of the π-A isotherm could reveal characteristics such as the limiting molecular area and the collapse pressure. Despite the suitability of this technique, there are no published studies containing Langmuir monolayer data specifically for Dodecanol, 12-fluoro-.

Table 2: Hypothetical Langmuir Monolayer Data for Dodecanol, 12-fluoro- (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

ParameterValue
Limiting Molecular Area (A₀)Data Not Available
Collapse Pressure (π_c)Data Not Available
Compressibility Modulus (C_s⁻¹)Data Not Available

Emerging Research Frontiers and Future Perspectives

Deeper Understanding of Structure-Activity Relationships in Fluorinated Compounds

The introduction of a fluorine atom into an organic molecule, such as the terminal fluorine in 12-fluorododecanol, can dramatically alter its physicochemical and biological properties. nih.govnih.gov A significant research frontier is the systematic study of these structure-activity relationships (SAR) and structure-property relationships (SPR). Relating a molecule's biological activity to its structure is a fundamental concept in medicinal chemistry and drug design. drugdesign.org

Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding interactions with biological targets. nih.govnih.gov For example, replacing a hydroxyl group with fluorine is a common strategy, but it has complex consequences; the hydroxyl can act as both a hydrogen bond donor and acceptor, whereas fluorine can only act as an acceptor. nih.gov Studies on cannabinoids have shown that such a substitution can have a significant, sometimes detrimental, effect on receptor binding affinity. nih.gov

In the context of long-chain alcohols, the terminal fluorine in 12-fluorododecanol is expected to subtly alter its lipophilicity and membrane permeability compared to its non-fluorinated parent, dodecanol (B89629). Research on fluorinated alcohols as bioisosteres for carboxylic acids has provided valuable data on how fluorine impacts properties like the distribution coefficient (logD). nih.gov A deeper understanding of these relationships is critical for designing fluorinated molecules for specific applications, whether as surfactants, membrane probes, or precursors to more complex molecules. The use of fluorinated isosteres in SAR studies of natural products is also a growing trend to probe the importance of specific functional groups for biological activity. jefferson.edu

Advanced Computational Modeling for Complex Systems

Computational chemistry has become an indispensable tool for predicting and rationalizing the effects of fluorination. nih.gov The development of accurate force fields and quantum chemical methods allows for the detailed investigation of fluorinated compounds like 12-fluorododecanol at a molecular level. These methods are essential for making rational predictions about the impact of fluorination, which can often be counterintuitive. nih.gov

Advanced computational approaches, such as Density Functional Theory (DFT) and composite correlated molecular orbital methods, are used to predict a wide range of properties. nih.govpittcon.org These include thermochemical data like heats of formation, ionization energies, and bond dissociation energies, which are crucial for understanding the stability and reactivity of fluorinated molecules. pittcon.org Furthermore, computational models can accurately predict spectroscopic properties, such as ¹⁹F NMR shifts, which can be used to identify and quantify fluorinated products in complex mixtures without the need for authentic standards. nih.gov

For systems involving interactions with other molecules, such as proteins or lipid membranes, molecular simulations provide insight into how fluorine affects binding energies, conformational preferences, and the surrounding solvent networks. nih.gov Accurately modeling the unique interactions of fluorine, including its ability to form weak hydrogen bonds and its interactions with aryl groups, is a key focus of ongoing research. nih.gov These computational tools are vital for designing complex systems and for understanding the behavior of fluorinated molecules in biological and material science contexts. nih.govemerginginvestigators.org

Table 2: Applications of Computational Modeling in Fluorinated Compound Research

Computational MethodPredicted Properties/ApplicationsSignificanceReference
Density Functional Theory (DFT)¹⁹F NMR shifts, molecular electrostatic potentials, reaction pathwaysAids in product identification and understanding reactivity nih.gov
Molecular Dynamics (MD) SimulationsProtein-ligand binding energies, solvent network disruption, conformational analysisEssential for rational drug design and understanding biological interactions nih.gov
Composite Correlated Molecular Orbital Methods (e.g., G3MP2)Heats of formation, ionization energies, thermochemical dataProvides fundamental data on stability and reactivity pittcon.org
Time-Dependent DFT (TD-DFT)Absorption and emission wavelengthsUseful for designing organic fluorophores for scintillation and imaging clemson.edu

Sustainable and Green Chemical Processes for Fluoroalkanol Production

The pharmaceutical and chemical industries are under increasing pressure to adopt more sustainable and environmentally friendly practices. jddhs.com This has spurred research into "green chemistry" approaches for the synthesis of all chemicals, including fluoroalkanols. The core principles of green chemistry focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and using renewable resources. jddhs.comsruc.ac.uk

For fluoroalkanol production, this translates into several key research areas. One major focus is the replacement of hazardous solvents with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions. jddhs.comnih.gov Another is the development of catalytic processes that can proceed under milder conditions and be recycled, reducing both energy consumption and waste. sruc.ac.uk

Energy-efficient techniques such as microwave-assisted synthesis, ultrasound, and photocatalysis are being explored to accelerate reactions and lower the energy input required. jddhs.comnih.gov For fluorination reactions specifically, green chemistry aims to move away from reagents that produce stoichiometric amounts of toxic byproducts. The development of processes that use safer, more easily handled fluorine sources and generate benign byproducts, such as simple salts, is a significant goal. eurekalert.org Applying these principles to the synthesis of 12-fluorododecanol could involve developing a catalytic, high-atom-economy process that starts from a renewable feedstock and uses a green solvent system.

Expanding Non-Clinical Biological Applications and Mechanistic Investigations

While much of the focus on fluorinated molecules is in medicinal chemistry, there is a growing interest in their non-clinical applications. The unique properties of fluorinated long-chain alcohols like 12-fluorododecanol make them candidates for investigation in materials science and as probes for mechanistic studies. For example, fluorinated alcohols are known to be residual impurities in various fluorinated polymers and surfactants. acs.org Understanding the fate and behavior of these residual alcohols is a critical area of environmental research, as they can be sources of other persistent fluorinated compounds in the environment. acs.org

The distinct ¹⁹F NMR signal provides a powerful tool for tracking the presence and transformation of these molecules in complex systems without a background signal. This makes 12-fluorododecanol a potential candidate as a molecular probe to study, for example, the dynamics of lipid membranes or the transport of long-chain alcohols across biological barriers.

Furthermore, fluorinated alcohols themselves possess unique solvent properties, including strong hydrogen-bond donating ability and low nucleophilicity, which allows them to act as promoters for various organic reactions, often in the absence of any other catalyst. researchgate.net Investigating the potential of 12-fluorododecanol in this capacity, particularly in biphasic systems due to its amphiphilic nature, represents another frontier. Any potential application would necessitate a thorough non-clinical safety evaluation to understand its toxicological profile. fda.gov

Q & A

Q. What are the recommended storage conditions and incompatible materials for 12-fluoro-dodecanol to ensure chemical stability?

  • Methodological Answer: Store 12-fluoro-dodecanol in a cool, dry environment away from strong acids/alkalis, oxidizing/reducing agents, and direct sunlight. Stability is maintained under inert atmospheres (e.g., nitrogen) at temperatures below 25°C. Incompatible materials include reactive halogens and peroxides, which may induce decomposition . Monitor for discoloration or precipitation as indicators of instability.

Q. Which analytical techniques are validated for quantifying 12-fluoro-dodecanol in environmental or biological matrices?

  • Methodological Answer: Derivatize 12-fluoro-dodecanol with phenyl isocyanate (PIC) to enhance detection sensitivity via LC-MS/MS. Use a C18 column with gradient elution (ethyl acetate/acetonitrile, 5 mM) for separation. Calibrate using deuterated internal standards to account for matrix effects . For purity assessment, combine gas chromatography (GC) with flame ionization detection (FID), referencing certified analytical standards .

Q. How can researchers mitigate health risks when handling 12-fluoro-dodecanol in laboratory settings?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation (H335) or skin contact (H315). In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Avoid incompatible solvents like concentrated nitric acid, which may trigger hazardous reactions .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of 12-fluoro-dodecanol be resolved?

  • Methodological Answer: Conduct longitudinal studies using isotopic labeling (e.g., 13C^{13}\text{C}-tagged 12-fluoro-dodecanol) to track degradation pathways in soil/water systems. Compare results against PFAS analogs (e.g., perfluorooctanoic acid) via high-resolution mass spectrometry (HRMS) to identify fluorinated degradation byproducts . Apply multivariate statistical models to differentiate abiotic vs. biotic degradation mechanisms.

Q. What experimental strategies address low reaction yields in synthesizing 12-fluoro-dodecanol derivatives (e.g., brominated analogs)?

  • Methodological Answer: Optimize fluorination using silver(I) fluoride (AgF) as a catalyst under anhydrous conditions. Monitor reaction progress via 19F^{19}\text{F}-NMR to detect intermediate species. If yields remain suboptimal, employ Design of Experiments (DoE) frameworks to test variables (temperature, solvent polarity, stoichiometry) systematically . Cross-validate results with computational models (DFT) to identify kinetic bottlenecks.

Q. How can researchers assess the neurotoxic potential of 12-fluoro-dodecanol given limited toxicological data?

  • Methodological Answer: Use in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cell lines) to measure permeability coefficients. Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress markers). Compare results to structurally similar fluorinated alcohols (e.g., 2-fluoro-ethanol) using read-across methodologies . Submit findings to the ATSDR for inclusion in toxicological profiles.

Q. What frameworks guide the design of studies investigating 12-fluoro-dodecanol’s role in lipid membrane interactions?

  • Methodological Answer: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to define objectives. Use molecular dynamics (MD) simulations with CHARMM36 force fields to predict insertion kinetics into lipid bilayers. Validate experimentally via surface plasmon resonance (SPR) or fluorescence anisotropy . For reproducibility, document force field parameters and equilibration protocols in supplemental materials.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported LC50_{50}50​ values for 12-fluoro-dodecanol across aquatic toxicity studies?

  • Methodological Answer: Re-evaluate test conditions (pH, temperature, organism species) using standardized OECD guidelines. Perform meta-analyses to identify confounding variables (e.g., dissolved organic carbon content). Use hierarchical Bayesian models to quantify uncertainty intervals and publish raw datasets in open-access repositories for peer validation .

Tables for Key Methodological Comparisons

Technique Application Sensitivity Reference
LC-MS/MS with PICQuantification in biological matrices0.1 µg/L
19F^{19}\text{F}-NMRReaction monitoring of fluorinated intermediates10 µM
HRMS (Orbitrap)Degradation byproduct identification0.01 µg/g

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.